molecular formula C14H10N2O2 B3051313 1-Phenylquinazoline-2,4(1H,3H)-dione CAS No. 3282-28-8

1-Phenylquinazoline-2,4(1H,3H)-dione

Cat. No.: B3051313
CAS No.: 3282-28-8
M. Wt: 238.24 g/mol
InChI Key: KBDJDLULMQVXJW-UHFFFAOYSA-N
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Description

1-Phenylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various fields of scientific research due to its unique chemical structure and properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylquinazoline-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzoic acid with phenyl isothiocyanate, followed by cyclization to form the quinazoline ring. The reaction is typically carried out in the presence of a suitable solvent, such as anhydrous pyridine, and a catalyst like phosphorus pentasulfide .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Phenylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 1-Phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, some quinazoline derivatives are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s ability to bind to these enzymes and disrupt their activity is a key factor in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenylquinazoline-2,4(1H,3H)-dione stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1-phenylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-13-11-8-4-5-9-12(11)16(14(18)15-13)10-6-2-1-3-7-10/h1-9H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDJDLULMQVXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481376
Record name Oprea1_848719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3282-28-8
Record name Oprea1_848719
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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